

Preparation of Nickel Sulfide Conductive Films: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of nickel sulfide (NiS) conductive films, a material of growing interest for various applications, including as electrodes in supercapacitors, catalysts, and sensors. The following sections outline four common deposition techniques: Chemical Bath Deposition (CBD), Successive Ionic Layer Adsorption and Reaction (SILAR), Electrodeposition, and Spray Pyrolysis. Each protocol is accompanied by a summary of the resulting film properties and a visual representation of the experimental workflow and reaction mechanism.

Chemical Bath Deposition (CBD)

Chemical Bath Deposition is a simple and inexpensive method that involves the controlled precipitation of a thin film from a solution onto a substrate. The formation of NiS film occurs when the ionic product of Ni^{2+} and S^{2-} ions exceeds the solubility product.

- 1. Substrate Cleaning:
- Immerse glass substrates in a solution of detergent and water and sonicate for 15 minutes.
- Rinse the substrates thoroughly with deionized water.
- Sonicate the substrates in ethanol for 15 minutes.



- Finally, dry the substrates in an oven.
- 2. Precursor Solution Preparation:
- Prepare a 0.1 M aqueous solution of nickel sulfate (NiSO₄) or nickel chloride (NiCl₂).
- Prepare a 0.1 M aqueous solution of thioacetamide (CH₃CSNH₂) or sodium thiosulfate (Na₂S₂O₃) as the sulfur source.
- Triethanolamine (TEA) can be used as a complexing agent to control the release of Ni²⁺ ions.
- 3. Deposition Process:
- Mix the nickel salt solution and the sulfur source solution in a beaker.
- Add the complexing agent (if used) and adjust the pH of the solution to the desired value (typically between 2.5 and 10) by adding hydrochloric acid (HCl) or ammonia (NH₃).[1][2]
- Immerse the cleaned substrates vertically into the deposition bath.
- Maintain the bath at a constant temperature, typically between 50°C and 80°C, for a duration ranging from 1 to 3 hours.[3][4]
- After deposition, remove the substrates, rinse them with deionized water, and dry them in air.
- 4. Post-Deposition Annealing (Optional):
- For improved crystallinity, the deposited films can be annealed in a nitrogen atmosphere at temperatures ranging from 300°C to 500°C for 1 to 4 hours.[3]



Deposition Parameter	Value	Resulting Film Property	Value	Reference
Precursors	Nickel sulfate, Sodium thiosulfate	Structure	Hexagonal	[5]
Complexing Agent	Triethanolamine	Crystallite Size	~22 nm	[1]
рН	2.5 - 10	Band Gap	0.4 - 3.8 eV	[1][2]
Temperature	50 - 80 °C	Transmittance	~80%	[2]
Deposition Time	1 - 3 hours	Refractive Index	1.56 - 1.82	[1][2]

Caption: Chemical Bath Deposition Workflow.

Caption: CBD Reaction Mechanism.

Successive Ionic Layer Adsorption and Reaction (SILAR)

The SILAR method involves the sequential immersion of a substrate into separately placed cationic and anionic precursor solutions, with a rinsing step in between to remove excess ions. The film thickness is controlled by the number of deposition cycles.[6]

- 1. Substrate Cleaning:
- Follow the same procedure as for CBD.
- 2. Precursor Solution Preparation:
- Prepare a cationic precursor solution, for example, 0.1 M nickel nitrate (Ni(NO₃)₂) or nickel chloride (NiCl₂).



- Prepare an anionic precursor solution, for example, 0.1 M sodium sulfide (Na₂S) or thioacetamide (CH₃CSNH₂).
- 3. Deposition Cycle:
- Step 1 (Adsorption): Immerse the substrate in the cationic precursor solution for a specific duration (e.g., 20-30 seconds) to allow the adsorption of Ni²⁺ ions.
- Step 2 (Rinsing): Rinse the substrate with deionized water for a set time (e.g., 20-30 seconds) to remove loosely bound ions.
- Step 3 (Reaction): Immerse the substrate in the anionic precursor solution for a specific duration (e.g., 20-30 seconds) for the reaction to form NiS.
- Step 4 (Rinsing): Rinse the substrate again with deionized water for a set time (e.g., 20-30 seconds) to remove unreacted species.
- Repeat this cycle for a desired number of times (e.g., 30-60 cycles) to achieve the desired film thickness.[7][8]
- 4. Post-Deposition Annealing (Optional):
- Anneal the films as described in the CBD protocol.



Deposition Parameter	Value	Resulting Film Property	Value	Reference
Cationic Precursor	Nickel nitrate	Structure	Hexagonal	[9]
Anionic Precursor	Sodium sulfide	Film Thickness	~350 nm (for a set number of cycles)	[10]
Immersion Time	20 - 30 s	Band Gap	0.45 - 2.6 eV	[9][11]
Rinsing Time	20 - 30 s	Transmittance	Low (<1%)	[9]
Number of Cycles	30 - 60	Activation Energy	0.15 eV	[11]

Caption: SILAR Experimental Workflow.

Caption: SILAR Reaction Mechanism.

Electrodeposition

Electrodeposition utilizes an electric current to reduce cations of a desired material from an electrolyte solution and deposit them as a thin film onto a conductive substrate.

- 1. Substrate Cleaning:
- Use conductive substrates like fluorine-doped tin oxide (FTO) or indium tin oxide (ITO)
 coated glass.
- Clean the substrates as described for CBD.
- 2. Electrolyte Preparation:



- Prepare an aqueous electrolyte solution containing a nickel salt (e.g., 5.0 mM NiCl₂·6H₂O)
 and a sulfur source (e.g., 100 mM thiourea).[12]
- 3. Deposition Process:
- Use a three-electrode setup with the cleaned substrate as the working electrode, a platinum wire or sheet as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
- The deposition can be carried out potentiostatically (constant potential) or galvanostatically (constant current). A potentiodynamic method involving cyclic voltammetry can also be used.
 [12]
- For potentiodynamic deposition, scan the potential between -1.0 V and 0.2 V vs Ag/AgCl for a set number of cycles (e.g., 20 cycles) at a scan rate of 20 mV/s.[12]
- For galvanostatic deposition, apply a constant current density, for example, in the range of 5 to 30 mA/cm².[13]
- The deposition time can vary from minutes to hours depending on the desired thickness.
- After deposition, rinse the electrode with deionized water.
- 4. Post-Deposition Annealing (Optional):
- Annealing can be performed as described in the CBD protocol.



Deposition Parameter	Value	Resulting Film Property	Value	Reference
Electrolyte	NiCl ₂ , Thiourea	Structure	Amorphous or crystalline (Ni ₃ S ₂ , Ni ₃ S ₄)	[12][13]
Deposition Method	Potentiodynamic	Sulfur Content	Varies with current density	[13]
Scan Rate	20 mV/s	Tafel Slope (for HER)	~79.9 mV/dec	[14]
Current Density	5 - 30 mA/cm ²	Overpotential (at 10 mA/cm²)	~43.8 mV	[14]
Number of Cycles	20	Composition	Ni3S2, Ni3S4	[12]

Caption: Electrodeposition Workflow.

Caption: Electrodeposition Reactions.

Spray Pyrolysis

Spray pyrolysis is a technique where a thin film is deposited by spraying a solution onto a heated substrate, causing the constituents to react and form a chemical compound.

- 1. Substrate Cleaning:
- Clean glass substrates as described for CBD.
- 2. Precursor Solution Preparation:
- Prepare a solution containing a nickel salt (e.g., nickel nitrate hexahydrate, Ni(NO₃)₂·6H₂O) and a sulfur source (e.g., thiourea, CS(NH₂)₂) dissolved in a suitable solvent like deionized



water.

- A typical molar concentration might be around 0.15 mol/L.
- The solution is often stirred and heated (e.g., at 70°C) to ensure homogeneity.
- 3. Deposition Process:
- The substrate is placed on a heater and its temperature is maintained at a high value, typically between 250°C and 623 K.[15]
- The precursor solution is atomized into fine droplets using a sprayer (nebulizer).
- A carrier gas (e.g., compressed air or nitrogen) is used to direct the aerosol towards the heated substrate.
- Key parameters to control are the substrate temperature, solution flow rate (e.g., 2-4 ml/min), nozzle-to-substrate distance (e.g., 23-25 cm), and carrier gas pressure.[16][17]
- 4. Post-Deposition Cooling:
- After deposition, the films are allowed to cool down to room temperature.



Deposition Parameter	Value	Resulting Film Property	Value	Reference
Precursors	Nickel nitrate, Thiourea	Structure	Orthorhombic (Ni ₃ S ₂), Hexagonal (Ni ₁₇ S ₁₈ , NiS ₂)	[15]
Substrate Temperature	250 - 350 °C (523 - 623 K)	Crystallite Size	9.9 - 45.9 nm	[15]
Solution Flow Rate	2 - 4 ml/min	Electrical Conductivity	up to 2.43 x 10 ³ S/cm	
Nozzle-to- Substrate Distance	23 - 25 cm	Sheet Resistance	5.304 - 6.230 Ω	
Carrier Gas	Nitrogen/Air	Optical Band Gap	0.86 - 0.92 eV	
Transmittance	~20%	[15]		

Caption: Spray Pyrolysis Workflow.

Caption: Spray Pyrolysis Mechanism.

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